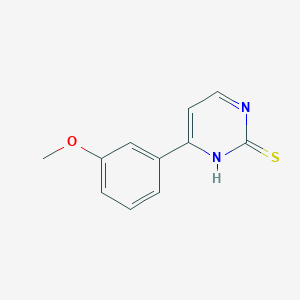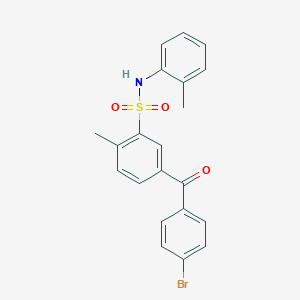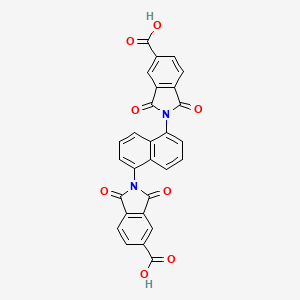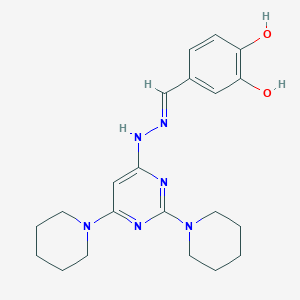
4-(3-methoxyphenyl)-2-pyrimidinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxyphenyl)-2-pyrimidinethiol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thiol group. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
4-(3-methoxyphenyl)-2-pyrimidinethiol is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in ROS generation. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark feature of Parkinson's disease. This compound-induced neurotoxicity is associated with oxidative stress, inflammation, and apoptosis. This compound has also been shown to cause mitochondrial dysfunction and impaired energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-methoxyphenyl)-2-pyrimidinethiol is a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the effects of mitochondrial dysfunction on neuronal function. However, this compound has some limitations as a research tool. It is highly toxic and can cause irreversible damage to dopaminergic neurons. It also has limited solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for research on 4-(3-methoxyphenyl)-2-pyrimidinethiol. One area of interest is the development of new drugs that can target mitochondrial complex I without causing neurotoxicity. Another area of interest is the use of this compound as a tool for studying the effects of mitochondrial dysfunction on other cell types, such as glial cells and immune cells. Finally, there is interest in using this compound as a tool for studying the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Méthodes De Synthèse
4-(3-methoxyphenyl)-2-pyrimidinethiol can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiourea and ammonium acetate in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetic acid to form the final product.
Applications De Recherche Scientifique
4-(3-methoxyphenyl)-2-pyrimidinethiol has been widely used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to oxidative stress and neuronal death, which are hallmark features of Parkinson's disease.
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKUABBDLRVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)


![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)

![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)